molecular formula C8H19P B1583508 Phosphine, (2,4,4-trimethylpentyl)- CAS No. 82164-75-8

Phosphine, (2,4,4-trimethylpentyl)-

Cat. No. B1583508
CAS RN: 82164-75-8
M. Wt: 146.21 g/mol
InChI Key: WKUJXKQEUURINH-UHFFFAOYSA-N
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Description

Phosphine, (2,4,4-trimethylpentyl)-, also known as 2,4,4-Trimethylpentylphosphine, is a chemical compound with the molecular formula C8H19P . It is a colorless liquid .


Synthesis Analysis

The synthesis of Phosphine, (2,4,4-trimethylpentyl)-, involves the interaction of α-olefin vinylidene dimers with H3PO2 in an isopropanol medium at 90 °C . Another method involves the hydroalumination of α-olefin dimers with subsequent interaction with PCl3 and oxidation with SO2Cl2 .


Molecular Structure Analysis

The molecular structure of Phosphine, (2,4,4-trimethylpentyl)-, is characterized by a phosphorus (V) atom bonded to a carbon atom and three hydrogen atoms . The molecular weight is 146.21 Da .


Chemical Reactions Analysis

Phosphine, (2,4,4-trimethylpentyl)-, has been shown to extract Mo from hydrochloric, nitric, and sulfuric acid solutions by the mechanism of the cation exchange with the attachment of two single-charged acidic residues of the dimer of bis (2,4,4-trimethylpentyl)phosphine acid to the molybdenum cation .


Physical And Chemical Properties Analysis

Phosphine, (2,4,4-trimethylpentyl)-, has a boiling point of 170.2 °C at 760 mmHg, a flash point of 56.7 °C, and an enthalpy of vaporization of 38.99 kJ/mol . It has a polar surface area of 13.59 Å2, a rotatable bond count of 3, and a heavy atom count of 9 .

Scientific Research Applications

Phosphine Derivatives in Reducing Disulfide Bonds

Phosphine derivatives, notably Tris(2-carboxyethyl)phosphine (TCEP) and its ester analogues, have been explored for their reactivity towards disulfide bonds in peptides and proteins. These compounds facilitate the reduction of disulfide bonds, offering a versatile tool in biochemical systems. The study by Cline et al. (2004) highlights the synthesis of mono-, di-, and trimethyl ester analogues of TCEP, which extend reactivity to lower pH values and increase lipophilicity for membrane permeability, thereby tailoring phosphine analogues for specific biological applications (Cline et al., 2004).

Phosphine Resistance in Pest Management

Research has identified phosphine resistance in major stored-wheat pests, such as Tribolium castaneum and Rhyzopertha dominica, in Oklahoma. The study conducted by Opit et al. (2012) revealed significant increases in phosphine resistance, presenting challenges to the efficacy of phosphine as a fumigant for pest control in stored grain products (Opit et al., 2012).

Asymmetric Synthesis and Catalysis

Phosphine derivatives play a critical role in asymmetric synthesis and catalysis. Huang et al. (2014) demonstrated the palladium-catalyzed enantioselective addition of diarylphosphines to benzoquinones, achieving high yields of P-stereogenic diarylphosphinites with excellent enantioselectivity. This process underscores the utility of phosphine derivatives in synthesizing chiral phosphines and their derivatives, which are valuable in medicinal chemistry and materials science (Huang et al., 2014).

Phosphine-Induced Oxidative Damage and Resistance Mechanisms

Studies have explored the impact of phosphine on cellular and molecular mechanisms, including oxidative stress and resistance. For instance, phosphine has been shown to induce oxidative damage in rats, with research by Hsu et al. (2002) highlighting the role of glutathione (GSH) in modulating phosphine-induced oxidative damage. These findings contribute to understanding the toxicological effects of phosphine and potential resistance mechanisms in biological systems (Hsu et al., 2002).

Phosphine in Organic Synthesis and Catalysis

Phosphines are pivotal in organic synthesis and catalysis, serving as ligands in various catalytic reactions. Lauer et al. (2014) investigated the use of neopentyl phosphine ligands in the coupling of aryl bromides with alkenes, demonstrating the control over alkene isomerization in Heck reactions. This research emphasizes the versatility of phosphine ligands in fine-tuning reaction outcomes, which is critical for the development of new synthetic methodologies (Lauer et al., 2014).

Safety And Hazards

Phosphine, (2,4,4-trimethylpentyl)-, is air sensitive and reacts violently with water. It is spontaneously flammable in air. Contact with skin or inhalation of spillage, dust, or vapor should be avoided .

Future Directions

Phosphine, (2,4,4-trimethylpentyl)-, and its derivatives have been widely used in the extraction and separation of metal ions in hydrometallurgy . The replacement of oxygen with sulfur in the functional groups (P = O to P = S group) has two opposing effects. One is to enhance their acidity and extractability due to an increase in the stability of metal complexes, and the other is to make the stripping of metals from the loaded Cyanex 301 difficult . This information is of great value in the synthesis of new kinds of extractants for the extraction of metals from a diverse medium .

properties

IUPAC Name

2,4,4-trimethylpentylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19P/c1-7(6-9)5-8(2,3)4/h7H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUJXKQEUURINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)CP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868644
Record name Phosphine, (2,4,4-trimethylpentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphine, (2,4,4-trimethylpentyl)-

CAS RN

82164-75-8
Record name (2,4,4-Trimethylpentyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82164-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, (2,4,4-trimethylpentyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082164758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, (2,4,4-trimethylpentyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphine, (2,4,4-trimethylpentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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